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Compound of Interest

Compound Name:
Methyl 3-(p-tolyl)-1H-pyrazole-5-

carboxylate

Cat. No.: B093716 Get Quote

An In-depth Technical Guide to Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Introduction
The pyrazole ring system is a cornerstone of heterocyclic chemistry, widely recognized as a

"privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Pyrazole derivatives

exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic,

antibacterial, and anticancer properties, and are integral components of numerous marketed

drugs.[3][4][5] Furthermore, their utility extends to agrochemicals, where they serve as potent

fungicides and herbicides.[2][3] Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a

functionalized pyrazole that serves as a valuable building block in organic synthesis. Its

structure combines the versatile pyrazole core with a p-tolyl substituent, known to modulate

lipophilicity and electronic properties, and a methyl ester group that provides a reactive handle

for further chemical elaboration.

This technical guide offers a comprehensive exploration of the physical, chemical, and

spectroscopic properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. It is designed for

researchers, scientists, and drug development professionals, providing not only foundational

data but also insights into its reactivity, synthesis, and analytical characterization.
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The structural identity of a molecule is the foundation for understanding its properties and

reactivity. Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is characterized by a five-membered

aromatic pyrazole ring substituted at the C3 and C5 positions.

Caption: Chemical Structure of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate.

A key feature of 1H-pyrazoles is the existence of tautomerism, where the proton on the

nitrogen can migrate between the two nitrogen atoms. This dynamic equilibrium can influence

the compound's reactivity and its interactions in biological systems.[1][2]

Identifier Value

IUPAC Name
methyl 3-(4-methylphenyl)-1H-pyrazole-5-

carboxylate

Synonyms

Methyl 5-p-tolyl-1H-pyrazole-3-carboxylate; 5-p-

Tolyl-1H-pyrazole-3-carboxylic acid methyl

ester[6]

CAS Number 192701-73-8[6]

Molecular Formula C₁₂H₁₂N₂O₂

Molecular Weight 216.24 g/mol

InChI
InChI=1S/C12H12N2O2/c1-8-2-4-9(5-3-8)10-6-

11(12(15)16-7)14-13-10/h2-6H,1,7H3,(H,13,14)

InChIKey Not readily available.

SMILES CC1=CC=C(C=C1)C2=CC(=NN2)C(=O)OC

Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing

its solubility, absorption, and formulation characteristics. While specific experimental data for

this exact compound is sparse in publicly available literature, properties can be inferred from its

structure and data from analogous compounds.
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Property Value / Observation Source / Justification

Appearance
Expected to be a solid at room

temperature.

Analogous functionalized

pyrazoles are typically solids.

Melting Point Not available.

The related compound 3-

Methylpyrazole-5-carboxylic

acid has a high melting point of

236-240 °C.[7]

Boiling Point Not available.

Expected to be high due to

molecular weight and potential

for hydrogen bonding.

Solubility Not readily available.

Likely soluble in organic

solvents like DMSO, DMF, and

alcohols. Limited solubility in

water is expected.

Storage

Store in a cool, dry, well-

ventilated area in a tightly-

closed container.[6]

Standard practice for stable

organic compounds.

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized

compound. Below are the expected spectral characteristics for Methyl 3-(p-tolyl)-1H-pyrazole-
5-carboxylate, based on its functional groups and data from similar structures.[8][9][10]

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy

¹H NMR (Predicted, in CDCl₃, ~400 MHz):

δ ~10-12 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can

be highly variable and concentration-dependent.

δ ~7.7 ppm (doublet, 2H): Aromatic protons on the tolyl ring ortho to the pyrazole ring.
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δ ~7.2 ppm (doublet, 2H): Aromatic protons on the tolyl ring meta to the pyrazole ring.

δ ~6.8 ppm (singlet, 1H): Proton at the C4 position of the pyrazole ring.

δ ~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-COOCH₃).

δ ~2.4 ppm (singlet, 3H): Methyl protons of the p-tolyl group (-C₆H₄-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR (Predicted, KBr pellet, cm⁻¹):

~3200-3400 cm⁻¹ (broad): N-H stretching vibration from the pyrazole ring.

~3000-3100 cm⁻¹: Aromatic C-H stretching.

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

~1720-1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.[11]

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

~1100-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)
MS (Predicted, EI):

Molecular Ion (M⁺): m/z ≈ 216, corresponding to the molecular weight.

Key Fragments: m/z ≈ 185 (loss of -OCH₃), m/z ≈ 157 (loss of -COOCH₃), m/z ≈ 91 (tolyl

fragment).

Experimental Protocol: NMR Sample Preparation and
Acquisition
This protocol outlines a standard procedure for acquiring NMR data for a compound like

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate.
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Objective: To obtain high-resolution ¹H NMR spectra for structural elucidation.

Materials:

Sample (~5-10 mg)

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

NMR tube (5 mm)

Pipette/syringe

Vortex mixer

Procedure:

Sample Weighing: Accurately weigh 5-10 mg of the dry compound directly into a clean, dry

vial.

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,

CDCl₃) to the vial.

Dissolution: Cap the vial and gently vortex or sonicate until the sample is fully dissolved. A

clear, particulate-free solution is required.

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse

angle, 2-5 second relaxation delay).
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Integrate the signals and reference the spectrum (e.g., to

residual CHCl₃ at 7.26 ppm).

Chemical Properties and Reactivity
The reactivity of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is governed by its three key

structural components: the aromatic pyrazole ring, the N-H proton, and the methyl ester group.

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be removed

by a base. The resulting pyrazolate anion is a potent nucleophile and can be alkylated or

acylated, providing a straightforward method for synthesizing N-substituted derivatives.[5]

Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo

electrophilic substitution. The C4 position is the most common site for attack due to the

directing effects of the two nitrogen atoms.[5] Common reactions include halogenation,

nitration, and sulfonation.

Ester Group Transformations: The methyl ester is a versatile functional handle. It can be:

Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-

(p-tolyl)-1H-pyrazole-5-carboxylic acid.[12]

Amidated by reacting with amines to form various pyrazole carboxamides, a common

motif in pharmacologically active molecules.[13]

Reduced using agents like lithium aluminum hydride to form the corresponding primary

alcohol.
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N1-Position Reactions

C4-Position Reactions C5-Ester Reactions

Methyl 3-(p-tolyl)-1H-
pyrazole-5-carboxylate

N-Alkyl Pyrazole Derivative

Base, R-X

4-Halo-pyrazole Derivative

NBS / NCS

Pyrazole-5-carboxylic Acid

H₃O⁺ / OH⁻

Pyrazole-5-carboxamide

R₂NH

Click to download full resolution via product page

Caption: Key reaction pathways for Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate.

Synthesis and Methodology
The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. A common and

effective method is the Knorr pyrazole synthesis and its variations, which typically involve the

condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

A plausible synthetic route to Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate involves the

reaction of a β-ketoester, specifically methyl 4-(p-tolyl)-2,4-dioxobutanoate, with hydrazine

hydrate.

p-Tolyl methyl ketone
+ Dimethyl oxalate

Methyl 4-(p-tolyl)-2,4-dioxobutanoate
(β-Ketoester Intermediate)

 Base (e.g., NaOMe) 

Methyl 3-(p-tolyl)-1H-
pyrazole-5-carboxylateHydrazine Hydrate

(H₂N-NH₂·H₂O)

 Cyclocondensation 

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: General Synthesis of a Pyrazole
Carboxylate
This protocol describes a general method for synthesizing a pyrazole ester via

cyclocondensation, adapted from established literature procedures.[13][14]

Objective: To synthesize a functionalized pyrazole via the reaction of a β-enamino diketone

with a hydrazine.

Materials:

β-enamino diketone (1.0 eq)

Hydrazine derivative (e.g., p-tolylhydrazine hydrochloride, 1.0 eq)

Ethanol (solvent)

Triethylamine (base, if using a hydrazine salt)

Round-bottom flask, condenser, magnetic stirrer

TLC plates (silica gel)

Procedure:

Reaction Setup: To a solution of the β-enamino diketone (1.0 eq) in ethanol (15 mL) in a

round-bottom flask, add the appropriate hydrazine hydrochloride (1.0 eq) and triethylamine

(1.1 eq).

Heating: Equip the flask with a condenser and heat the reaction mixture to reflux.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using

an appropriate eluent system (e.g., ethyl acetate/hexane).

Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction

mixture to room temperature. Remove the solvent under reduced pressure using a rotary
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evaporator.

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and concentrate the organic solution. Purify the crude

product by column chromatography on silica gel using a gradient of ethyl acetate in hexane

to afford the pure pyrazole carboxylate product.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and

MS analysis.

Applications in Research and Development
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is not an end-product itself but rather a versatile

intermediate for creating more complex molecules. Its value lies in the strategic combination of

its structural features.

Drug Discovery: The pyrazole core is present in numerous FDA-approved drugs.[1][4] This

compound allows for the synthesis of libraries of novel derivatives through reactions at the

N1, C4, and C5 positions. These derivatives can be screened for a wide range of biological

activities, including as kinase inhibitors, antibacterial agents, or anti-inflammatory

compounds.[3][4]

Agrochemicals: Many successful herbicides and insecticides are based on the pyrazole

scaffold.[2][3] This molecule can be used as a starting point to develop new crop protection

agents.[15][16]

Material Science: The rigid, aromatic nature of the pyrazole ring makes it a candidate for

inclusion in polymers or organic materials where specific electronic or thermal properties are

desired.[3][17]

Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. The following information is

based on safety data for the title compound and related chemical classes.[6][18]
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GHS Hazard Information:

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[19][20]

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6][19]

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[19]

[20]

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory

irritation.[6][19]

Precautionary Statement Description

P261
Avoid breathing

dust/fumes/gas/mist/vapors/spray.[18]

P280
Wear protective gloves/protective clothing/eye

protection/face protection.[18]

P302+P352
IF ON SKIN: Wash with plenty of soap and

water.[18]

P305+P351+P338

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Handling:

Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

Avoid contact with skin, eyes, and clothing.

Minimize dust generation and accumulation.[6]

Wash hands thoroughly after handling.[18]

Storage:
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Store in a cool, dry place away from incompatible substances and sources of ignition.[6][18]

Keep the container tightly closed when not in use.[6]

Conclusion
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a well-defined chemical entity with significant

potential as a synthetic intermediate. Its properties are dictated by the interplay of the aromatic

pyrazole core, the p-tolyl group, and the reactive methyl ester. A thorough understanding of its

physicochemical properties, spectroscopic signatures, and reactivity profile—as outlined in this

guide—is crucial for its effective utilization in the synthesis of novel compounds for drug

discovery, agrochemical research, and material science. Adherence to strict safety protocols is

essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease
and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of
Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

3. lifechemicals.com [lifechemicals.com]

4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline
[pharmaguideline.com]

6. aksci.com [aksci.com]

7. 3-メチルピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

8. mdpi.com [mdpi.com]

9. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://aksci.com/sds/5412CG_SDS.pdf
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0037190.pdf
https://aksci.com/sds/5412CG_SDS.pdf
https://www.benchchem.com/product/b093716?utm_src=pdf-body
https://www.benchchem.com/product/b093716?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7956461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7956461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401411/
https://lifechemicals.com/blog/building-blocks/122-original-functionalized-pyrazoles-for-drug-discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC10652296/
https://www.pharmaguideline.com/2007/02/synthesis-reactions-and-medicinal-uses.html?m=1
https://www.pharmaguideline.com/2007/02/synthesis-reactions-and-medicinal-uses.html?m=1
https://aksci.com/sds/5412CG_SDS.pdf
https://www.sigmaaldrich.com/JP/ja/product/aldrich/644927
https://www.mdpi.com/2073-4352/2/3/1248
https://www.rsc.org/suppdata/d4/na/d4na00577e/d4na00577e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and
Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-
carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

15. chemimpex.com [chemimpex.com]

16. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

17. Buy Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate [smolecule.com]

18. chemscene.com [chemscene.com]

19. methyl 3-phenyl-1H-pyrazole-5-carboxylate | C11H10N2O2 | CID 644585 - PubChem
[pubchem.ncbi.nlm.nih.gov]

20. dcfinechemicals.com [dcfinechemicals.com]

To cite this document: BenchChem. [Physical and chemical properties of Methyl 3-(p-
tolyl)-1H-pyrazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093716#physical-and-chemical-properties-of-methyl-
3-p-tolyl-1h-pyrazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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